ノニル β-D-マルトピラノシド

説明

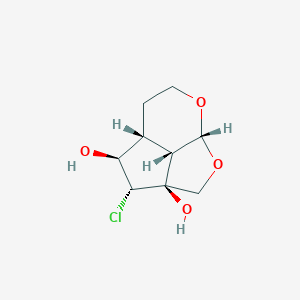

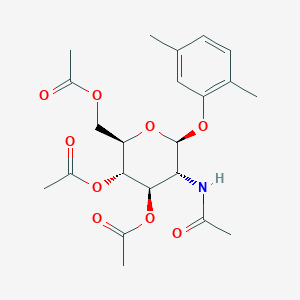

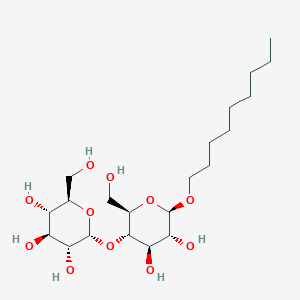

Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, also known as Nonyl b-D-maltopyranoside, is a compound with the formula C21H40O11 . It is a UV transparent non-ionic detergent used for solubilizing membrane proteins . It is also a nonionic surfactant found to be useful for the solubilization and crystallization of a large number of biological membrane proteins .

Molecular Structure Analysis

The molecular structure of Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is represented by the InChI string:InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18 (28)16 (26)19 (13 (11-23)31-20)32-21-17 (27)15 (25)14 (24)12 (10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 . Physical And Chemical Properties Analysis

Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside has a molecular weight of 468.54 . It is hygroscopic and should be stored in well-stoppered containers .科学的研究の応用

膜タンパク質の結晶化

ノニル β-D-マルトピラノシドは、膜タンパク質の結晶化に使用される最も一般的な界面活性剤の一つです . この界面活性剤は、一般的に界面活性剤の適用によって達成される、膜から膜タンパク質を抽出するために使用されます . この界面活性剤は、膜タンパク質の構造解析に不可欠です .

薬物送達システム

この化合物は、薬物送達システムにおいて重要な役割を果たしています . 薬物の可溶化と安定化において重要な促進剤として機能します . これは、様々な製薬製剤の製剤において重要な成分となります .

生物医学研究

ノニル β-D-マルトピラノシドは、生物医学研究において不可欠な構成要素です . そのユニークな特性により、細胞プロセスの研究や新しい治療法の開発など、様々な研究用途に適しています .

薬物探索

薬物探索の分野では、ノニル β-D-マルトピラノシドは、特定の病気の治療法を開発するために使用されています . 薬物の可溶化と安定化を促進する能力は、新薬の発見と開発において貴重なツールとなります

作用機序

Target of Action

Nonyl b-D-maltopyranoside, also known as N-Nonyl-beta-D-Maltoside or Nonyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, is a type of non-ionic detergent . It is primarily used in biochemical research, particularly in the solubilization and stabilization of proteins . Therefore, its primary targets are proteins, especially membrane proteins .

Mode of Action

As a detergent, Nonyl b-D-maltopyranoside interacts with proteins by inserting itself into the hydrophobic regions of the proteins, thereby solubilizing and stabilizing them . This allows the proteins to maintain their native conformation and activity in an aqueous environment .

Biochemical Pathways

The exact biochemical pathways affected by Nonyl b-D-maltopyranoside depend on the specific proteins it interacts with. By solubilizing and stabilizing proteins, it can potentially affect a wide range of biochemical pathways where these proteins play a role .

Pharmacokinetics

As a detergent, it is likely to have good solubility in water . Its impact on bioavailability would depend on the specific context of its use, particularly the proteins it is used with.

Result of Action

The primary result of Nonyl b-D-maltopyranoside’s action is the solubilization and stabilization of proteins . This can facilitate the study of these proteins in an aqueous environment, allowing researchers to better understand their structure and function .

Action Environment

The action of Nonyl b-D-maltopyranoside can be influenced by various environmental factors. For example, its efficacy as a detergent may be affected by factors such as temperature, pH, and the presence of other substances . Its stability could also be influenced by these factors .

生化学分析

Biochemical Properties

Nonyl b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules by forming micelles that encapsulate hydrophobic regions of these molecules, thereby maintaining their functional conformation . For example, it has been used in the crystallization of peptide transporters, where it helps to maintain the structural integrity of the protein during the crystallization process.

Cellular Effects

Nonyl b-D-maltopyranoside influences various cellular processes by affecting cell membrane integrity and function. It has been shown to lower dynamic surface tension rapidly and exhibit low cytotoxicity, making it a potential candidate for protecting cells in culture . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the membrane environment and facilitating the study of membrane-associated processes .

Molecular Mechanism

At the molecular level, Nonyl b-D-maltopyranoside exerts its effects through its surfactant properties. It binds to the hydrophobic regions of membrane proteins, forming micelles that solubilize these proteins in aqueous solutions . This interaction prevents protein aggregation and denaturation, allowing for the study of protein structure and function. Additionally, it can modulate enzyme activity by altering the local membrane environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nonyl b-D-maltopyranoside can change over time due to its stability and degradation properties. It is generally stable at -20°C, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that it maintains its surfactant properties over extended periods, making it suitable for long-term experiments involving membrane proteins .

Dosage Effects in Animal Models

The effects of Nonyl b-D-maltopyranoside in animal models vary with different dosages. At low concentrations, it is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as membrane disruption and cytotoxicity . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Nonyl b-D-maltopyranoside is involved in metabolic pathways related to its surfactant properties. It interacts with enzymes and cofactors that facilitate the breakdown and utilization of lipids and other hydrophobic molecules . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Nonyl b-D-maltopyranoside is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its affinity for hydrophobic regions of cellular membranes, which allows it to effectively solubilize and stabilize membrane-associated proteins.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCBGPCYGBPHBR-ZESVGKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470999 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106402-05-5 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl β-D-maltoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)